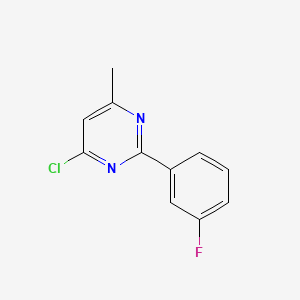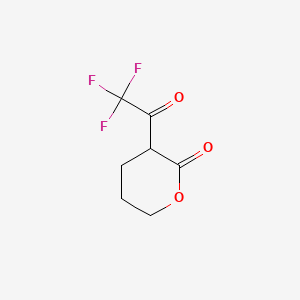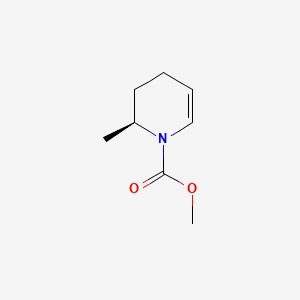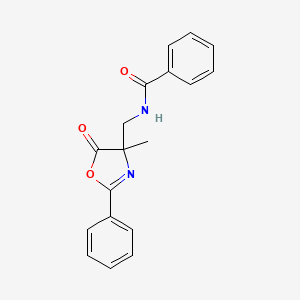
1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) is an organic compound that belongs to the class of benzodioxins. This compound is characterized by a benzene ring fused with a dioxin ring, and it has a molecular formula of C10H12O2. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of catechol derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to promote the cyclization reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzodioxins, depending on the specific reaction and conditions used.
Scientific Research Applications
1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways or modulate receptors related to cell signaling.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzene ring fused to a dioxane ring.
1,2-Ethylenedioxybenzene: Another related compound with similar chemical properties.
Uniqueness
1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
187844-54-8 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.275 |
IUPAC Name |
3-methyl-3-phenyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O2/c1-15(12-7-3-2-4-8-12)11-16-13-9-5-6-10-14(13)17-15/h2-10H,11H2,1H3 |
InChI Key |
FZDJUNINFNXVSD-UHFFFAOYSA-N |
SMILES |
CC1(COC2=CC=CC=C2O1)C3=CC=CC=C3 |
Synonyms |
1,4-Benzodioxin,2,3-dihydro-2-methyl-2-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


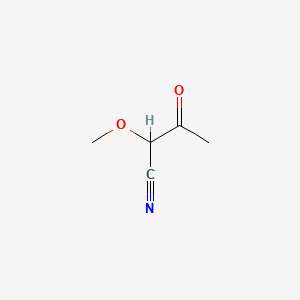
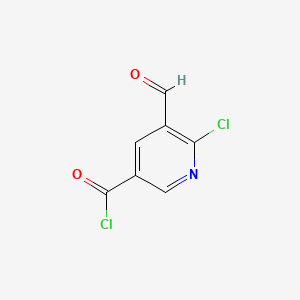
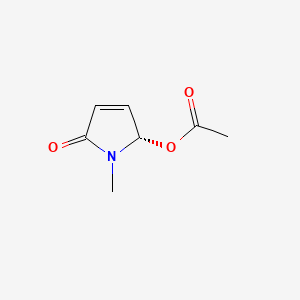
![1-{5-[3-(Dimethylamino)prop-1-yn-1-yl]thiophen-2-yl}ethan-1-one](/img/structure/B575978.png)
![Methyl 6-aminopyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B575979.png)
![2-benzofuran-1,3-dione;2,2-bis(hydroxymethyl)propane-1,3-diol;[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] benzoate](/img/structure/B575981.png)
